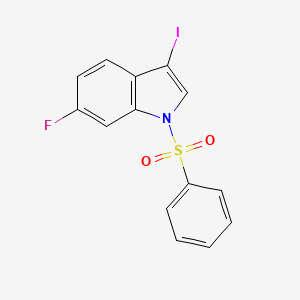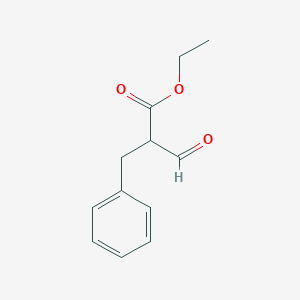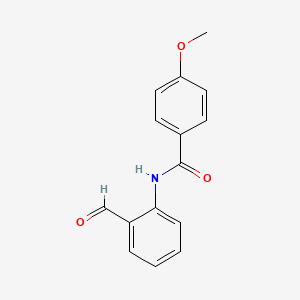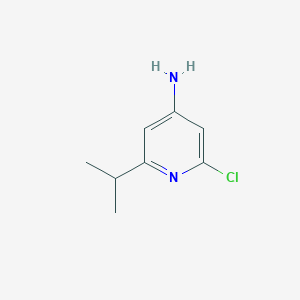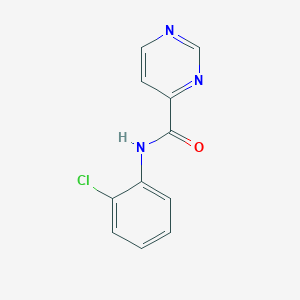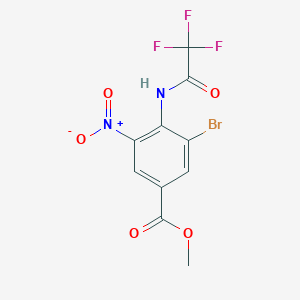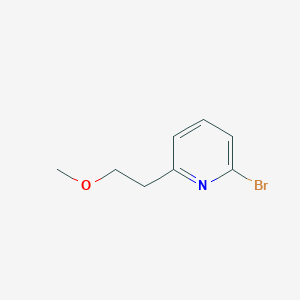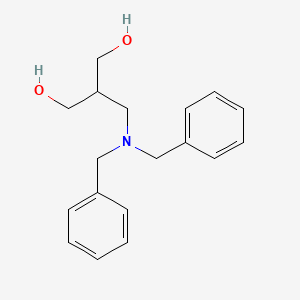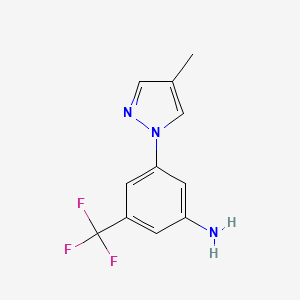
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is a compound that features both a pyrazole ring and a trifluoromethyl group attached to an aniline structure. This combination of functional groups makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENE: Similar structure but lacks the aniline group.
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENOL: Contains a hydroxyl group instead of an aniline group.
Uniqueness
The presence of both the pyrazole ring and the trifluoromethyl group in 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H10F3N3 |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
3-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 |
Clave InChI |
LCAPMONRBSQSKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
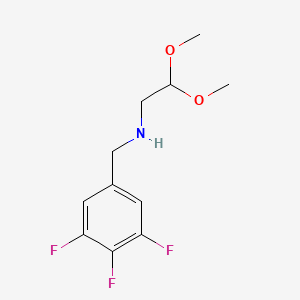
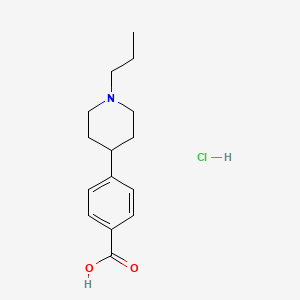

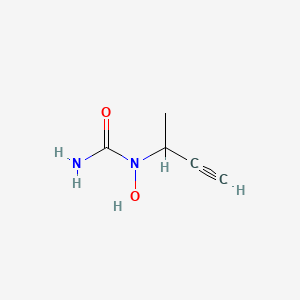
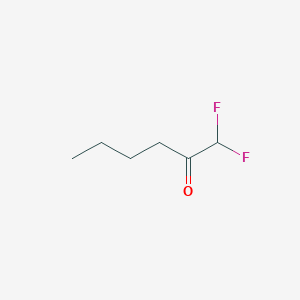
![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)
